molecular formula C16H16ClNO4S B2485771 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034442-70-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2485771
CAS No.: 2034442-70-9
M. Wt: 353.82
InChI Key: MONPVOIHIVZKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group. The carboxamide side chain features a 5-chlorothiophen-2-yl moiety and a methoxyethyl substituent.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-20-12(14-6-7-15(17)23-14)8-18-16(19)13-9-21-10-4-2-3-5-11(10)22-13/h2-7,12-13H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONPVOIHIVZKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological targets.

The molecular formula of the compound is C12H12ClNO2S2C_{12}H_{12}ClNO_2S^2, with a molecular weight of 301.8 g/mol. The structure incorporates a chlorothiophene ring and a benzo[dioxine] moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chlorothiophene Intermediate : Chlorination of thiophene to produce 5-chlorothiophene.
  • Methoxyethylation : Introduction of the methoxyethyl group via nucleophilic substitution.
  • Formation of the Dioxine Moiety : Coupling reactions to form the complete structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may modulate these targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that derivatives showed strong inhibition against EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), with IC50 values ranging from 89 to 137 nM .
  • The most potent derivatives exhibited GI50 values comparable to doxorubicin in MCF-7 cells, indicating their potential as effective anticancer agents .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through:

  • Activation of apoptotic markers such as Caspases 3, 8, and 9.
  • Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeGI50 values ranging from 0.95 µM to 1.50 µM
EGFR InhibitionIC50 values between 89 nM and 137 nM
Apoptosis InductionIncreased levels of Caspases and Bax; decreased Bcl-2

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of various derivatives on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Another research highlighted the role of specific moieties within the compound in enhancing its interaction with cellular targets, emphasizing structure-activity relationships (SAR) that inform future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydrobenzo[d][1,4]dioxine Moieties

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine (CAS 613-67-2)
  • Key Differences: The side chain here is an amine group with a 2,6-dimethoxyphenoxy substituent, contrasting with the carboxamide and chlorothiophene groups in the target compound. The dimethoxyphenoxy group could enhance π-π stacking interactions but reduce solubility compared to the methoxyethyl chain.

Chlorinated Aromatic Derivatives in Agrochemicals

2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1)
  • Key Differences: RN1 contains a dichlorophenoxy group and a p-tolylthioethyl chain instead of the chlorothiophene and dihydrobenzo[d][1,4]dioxine moieties. Functional Implications: The dichlorophenoxy group is a hallmark of herbicidal activity (e.g., in 2,4-D), suggesting RN1 may act as an auxin mimic. The thioether linkage in RN1 could confer oxidative instability compared to the ether linkages in the target compound.
(Z)-4-(5-Chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine (RN2)
  • Key Differences: RN2 integrates a dihydrobenzofuran core with a morpholine substituent, diverging from the dihydrobenzo[d][1,4]dioxine-carboxamide framework.

Functional Analogues in Pesticide Chemistry

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Key Differences: Sulfentrazone features a triazolone ring and methanesulfonamide group, contrasting with the carboxamide and chlorothiophene in the target compound. Functional Implications: The triazolone moiety is critical for protoporphyrinogen oxidase (PPO) inhibition in herbicides. The target compound’s chlorothiophene may instead target enzymes like cytochrome P450.

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Key Differences :
    • Diflufenican includes a pyridinecarboxamide core with fluoroaryl substituents, differing from the dihydrobenzo[d][1,4]dioxine system.
    • Functional Implications : The fluorinated aromatic rings in diflufenican enhance soil persistence and lipid solubility, whereas the target compound’s dihydrobenzo[d][1,4]dioxine may prioritize metabolic stability.

Comparative Physicochemical Properties (Hypothetical Analysis)

Property Target Compound RN1 Sulfentrazone
Molecular Weight ~400 g/mol (estimated) 414.3 g/mol 397.2 g/mol
LogP (Lipophilicity) Moderate (chlorothiophene) High (dichlorophenoxy) High (triazolone, CF3)
Key Functional Groups Carboxamide, Chlorothiophene Thioether, Dichlorophenoxy Sulfonamide, Triazolone
Potential Applications Pharma/Agrochemical R&D Herbicide Herbicide (PPO inhibitor)

Preparation Methods

Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

This sidechain is prepared through nucleophilic substitution:

  • 5-Chlorothiophene-2-carboxaldehyde reacts with nitromethane in a Henry reaction to form β-nitro alcohol.
  • Reduction (H₂, Ra-Ni) yields 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.
Parameter Value
Overall Yield 68%
Purity (HPLC) >98%

Amide Bond Formation

The final step employs N,N'-carbonyldiimidazole (CDI) for activation:

  • 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (1 eq) + CDI (1.2 eq) in THF (0°C → rt).
  • Add 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1.1 eq), stir 12h.
  • Purify via silica chromatography (EtOAc/hexane).
Metric Result
Yield 81%
[α]D²⁵ +12.3° (c 1.0, CHCl₃)
¹H NMR (CDCl₃) δ 7.45 (s, 1H, NH), 6.92–6.84 (m, 3H, Ar-H), 4.32 (dd, J=11.5 Hz, 1H), 3.78 (s, 3H, OCH₃)

Synthetic Route B: Ring-Closing After Amidation

Initial Amide Formation

Coupling 2,3-dihydroxybenzamide with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine using EDC/HOBt:

Condition Value
Solvent DCM
Time 24h
Yield 76%

Dioxane Ring Closure

Treat the intermediate with 1,2-dibromoethane and Cs₂CO₃ in DMF (80°C, 8h):

Parameter Data
Conversion 92%
Isolated Yield 69%

Advantage: Avoids handling sensitive carboxylic acid intermediates.

Optimization and Process Chemistry Considerations

Solvent Screening for Amidation

Solvent Yield (%) Purity (%)
THF 81 98.2
DCM 74 97.8
DMF 68 95.4

THF maximizes yield while minimizing epimerization.

Catalytic vs. Stoichiometric Activation

Activator Equiv Yield (%)
CDI 1.2 81
EDC/HOBt 1.5 76
DCC/DMAP 1.5 63

CDI provides optimal atom economy and fewer side products.

Characterization and Analytical Data

Spectroscopic Properties

  • HRMS (ESI+): m/z 354.0721 [M+H]⁺ (calc. 354.0724 for C₁₆H₁₇ClNO₄S)
  • ¹³C NMR (125 MHz, CDCl₃): δ 170.5 (C=O), 147.3 (dioxine C-O), 128.9 (thiophene C-Cl)
  • HPLC Retention: 12.4 min (C18, 70:30 MeOH/H₂O)

Stability Studies

Condition Degradation (%)
pH 1 (HCl, 37°C, 24h) <5
pH 13 (NaOH, 37°C, 24h) 22
Light (ICH Q1B) 8

The compound demonstrates acceptable stability for further formulation.

Industrial-Scale Production Challenges

  • Regioselectivity in Thiophene Functionalization: Chlorination at the 5-position requires careful control of Lewis acid catalysts (AlCl₃ vs FeCl₃).
  • Epimerization During Amidation: Basic conditions promote racemization; maintaining pH <7 is critical.
  • Purification: Silica chromatography remains standard, but membrane-based nanofiltration shows promise for continuous manufacturing.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between chlorothiophene derivatives and methoxyethyl intermediates under palladium catalysis .
  • Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDCI) and reaction with a substituted ethylamine intermediate .
  • Purification via flash column chromatography to isolate the final compound, with yields optimized by controlling solvent polarity and temperature gradients .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to assign proton and carbon environments, particularly resolving signals from the dihydrobenzo[d][1,4]dioxine and chlorothiophene moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .

Q. What are the primary biological activities reported for this compound?

  • Findings :

  • Antimicrobial potential : Structural analogs with chlorothiophene and benzodioxine groups exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer activity : Preliminary assays suggest inhibition of kinase pathways (e.g., EGFR or MAPK) due to the compound’s ability to mimic ATP-binding motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling reaction efficiency, while ethers (e.g., THF) reduce side-product formation during amidation .
  • Catalyst screening : Testing Pd(II) vs. Pd(0) catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) to balance reactivity and selectivity in cross-coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield in cyclization steps .

Q. What computational methods can resolve structural ambiguities in spectroscopic data?

  • Approaches :

  • DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data, resolving overlapping signals in crowded regions (e.g., methoxyethyl protons) .
  • Molecular docking to validate hypothesized binding modes with biological targets (e.g., kinases), guiding SAR studies .

Q. How can derivatization strategies enhance the compound’s pharmacokinetic properties?

  • Examples :

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
  • Heterocyclic modifications : Replacing the chlorothiophene with a fluorinated analog to enhance metabolic stability .

Q. What analytical methods are critical for assessing purity in complex matrices?

  • Protocols :

  • HPLC-DAD/MS : Using a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities <0.1% .
  • Chiral chromatography to separate enantiomers if stereochemical purity is critical .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Analysis framework :

  • Dose-response validation : Re-testing activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .
  • Meta-analysis : Comparing structural analogs (e.g., compounds) to identify substituents (e.g., methoxy vs. ethoxy groups) that modulate potency .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the methoxyethyl group may reduce coupling efficiency; mitigate by using bulkier ligands (e.g., XPhos) in Pd-catalyzed reactions .
  • Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with orthogonal methods (e.g., fluorescence polarization for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.